molecular formula C18H15NO2 B1609096 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 667437-23-2

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1609096
CAS No.: 667437-23-2
M. Wt: 277.3 g/mol
InChI Key: SZBKZVCWKRMVSR-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular structure that includes a methyl group at the 6th position of the quinoline ring and a 2-methylphenyl group at the 2nd position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of aniline derivatives with carbonyl compounds to form quinoline intermediates

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and reduce by-products. Advanced techniques such as microwave-assisted synthesis or flow chemistry can also be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The quinoline ring can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are typically employed.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Halogenated quinolines and hydroxylated quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory properties. Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-Methylquinoline: Similar structure but lacks the 2-methylphenyl group.

  • 6-Methylquinoline: Similar structure but lacks the 2-methylphenyl group.

  • 2-Methylphenylquinoline: Similar structure but lacks the carboxylic acid group.

Uniqueness: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methyl group and the 2-methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKZVCWKRMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396441
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-23-2
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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